(3R,4R)-3-Amino-4-hydroxy-tetrahydropyran
Overview
Description
(3R,4R)-3-Amino-4-hydroxy-tetrahydropyran is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and interactions with biological molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-3-Amino-4-hydroxy-tetrahydropyran typically involves the use of chiral starting materials or catalysts to ensure the correct stereochemistry. One common method involves the reduction of a suitable precursor, such as a ketone or aldehyde, followed by amination and hydroxylation reactions under controlled conditions . The reaction conditions often include the use of specific reagents like reducing agents (e.g., sodium borohydride) and protecting groups to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of biocatalysts and enzyme-mediated reactions is also explored to achieve high enantioselectivity and efficiency .
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-3-Amino-4-hydroxy-tetrahydropyran undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group, forming a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and halides. The reaction conditions are typically mild to moderate temperatures and neutral to slightly basic pH .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can produce a wide range of substituted amino and hydroxyl derivatives .
Scientific Research Applications
(3R,4R)-3-Amino-4-hydroxy-tetrahydropyran has numerous applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound’s stereochemistry makes it a valuable tool in studying enzyme-substrate interactions and protein-ligand binding.
Medicine: It is explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: The compound is used in the production of fine chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of (3R,4R)-3-Amino-4-hydroxy-tetrahydropyran involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry allows it to fit into the active sites of enzymes, influencing their activity and modulating biochemical pathways. These interactions can lead to various biological effects, including inhibition or activation of specific enzymes .
Comparison with Similar Compounds
Similar Compounds
- (3R,4R)-3-Amino-4-hydroxy-pentanoic acid
- (3R,4R)-4-Amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl
Uniqueness
(3R,4R)-3-Amino-4-hydroxy-tetrahydropyran is unique due to its specific stereochemistry and the presence of both amino and hydroxyl functional groups. This combination allows it to participate in a wide range of chemical reactions and interact with various biological molecules in a highly specific manner .
Properties
IUPAC Name |
(3R,4R)-3-aminooxan-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c6-4-3-8-2-1-5(4)7/h4-5,7H,1-3,6H2/t4-,5-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUCSFTQJADYIQH-RFZPGFLSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(C1O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@H]([C@@H]1O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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